
2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid is a carboxylic acid derivative known for its unique chemical structure and properties This compound features a bromine atom and a methoxy group attached to a phenyl ring, along with a hydroxyacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid typically involves the bromination of 4-methoxyphenylacetic acid. This process is carried out using bromine in acetic acid, resulting in a regioselective bromination at the desired position on the phenyl ring. The reaction conditions are carefully controlled to achieve high yields and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to ensure the compound meets the required specifications for industrial applications.
化学反応の分析
Types of Reactions
2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, or the compound can undergo reduction reactions to modify its functional groups.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the hydroxy group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used in esterification reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce corresponding carbonyl or alcohol derivatives.
科学的研究の応用
2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Biological Studies: It can be used in studies investigating the interactions of brominated phenyl compounds with biological targets.
Industrial Applications: The compound may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. The bromine atom and methoxy group on the phenyl ring can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The hydroxyacetic acid moiety can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity and potency.
類似化合物との比較
Similar Compounds
2-(3-Bromo-4-methoxyphenyl)acetic acid: Similar structure but lacks the hydroxy group on the acetic acid moiety.
3-Bromo-4-methoxyphenethylamine: Contains a phenethylamine backbone instead of a hydroxyacetic acid moiety.
2-Bromo-4-methoxyacetophenone: Features a ketone group instead of a hydroxyacetic acid moiety.
Uniqueness
2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid is unique due to the presence of both a bromine atom and a methoxy group on the phenyl ring, combined with a hydroxyacetic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C9H9BrO4 |
|---|---|
分子量 |
261.07 g/mol |
IUPAC名 |
2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H9BrO4/c1-14-7-3-2-5(4-6(7)10)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13) |
InChIキー |
MJULDPXVCHVLRI-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(C(=O)O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


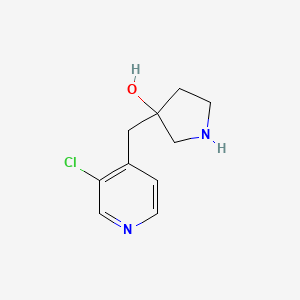
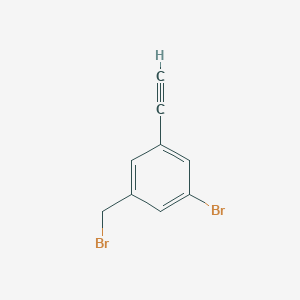
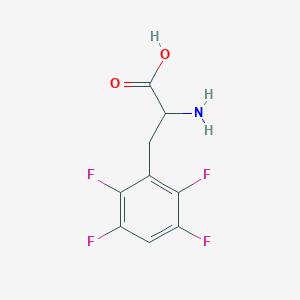
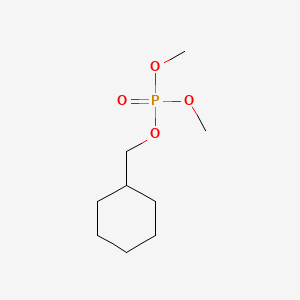
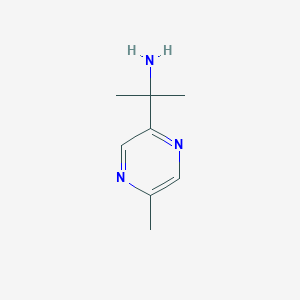

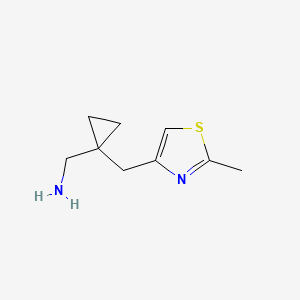
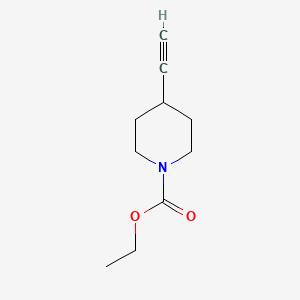

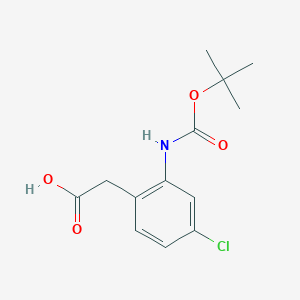
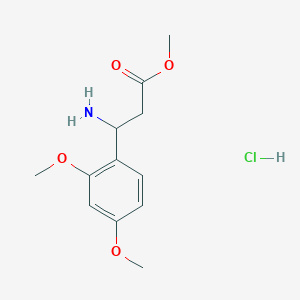

![1-[(1-Benzylpyrrolidin-2-YL)methyl]piperazine](/img/structure/B15319669.png)

